molecular formula C6H8N2O3 B1267838 Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 52867-42-2

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B1267838
CAS RN: 52867-42-2
M. Wt: 156.14 g/mol
InChI Key: IYAQFZAPKKWPNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, often involves multi-step reactions that include ester condensation, cyclization, and hydrolysis processes. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, a related compound, was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26%, showcasing the efficiency of such synthetic routes (Heng, 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies have confirmed the planarity of the molecule except for certain substituents, providing insight into the molecule's electronic and spatial configuration, which is crucial for understanding its reactivity and interactions (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that highlight their chemical properties. For example, they participate in Michael-Wittig reactions, showcasing their ability to undergo cycloaddition reactions and form complex cyclic structures with significant functional group diversity (Moorhoff, 1997). These reactions are pivotal for the synthesis of highly functionalized compounds with potential applications in material science and pharmaceuticals.

Physical Properties Analysis

The physical properties of methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, such as solubility, melting point, and crystal structure, are determined by its molecular structure. X-ray crystallography studies have provided detailed insights into the compound's crystal lattice, indicating how intermolecular interactions, such as hydrogen bonding, influence its physical state and stability (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Properties Analysis

The chemical properties of methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, such as reactivity towards nucleophiles or electrophiles, are central to its applications in organic synthesis. Its role in facilitating various chemical transformations, including cycloadditions and condensation reactions, underscores its utility in creating a broad range of derivatives and complex molecules (Moorhoff, 1997).

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry .
  • Summary of the Application : Pyrazoles are popular in these fields due to their structural versatility and wide range of biological activities. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes : Pyrazoles have shown a number of noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
  • Scientific Field : Chemistry
  • Summary of the Application : This compound is a chemical reagent used in scientific research . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the nature of the research being conducted. As a chemical reagent, it would be used in reactions under controlled conditions .
  • Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound as a reagent would contribute to the synthesis of new compounds or the study of chemical reactions .
  • Scientific Field : Chemistry
  • Summary of the Application : This compound is a chemical reagent used in scientific research . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the nature of the research being conducted. As a chemical reagent, it would be used in reactions under controlled conditions .
  • Results or Outcomes : The outcomes would also depend on the specific research context. In general, the use of this compound as a reagent would contribute to the synthesis of new compounds or the study of chemical reactions .

Future Directions

The future directions in the research of pyrazole derivatives, including “Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate”, involve the synthesis of new derivatives and the exploration of their biological activities. Given the wide range of biological activities displayed by pyrazole derivatives, they are expected to continue to attract attention in the field of medicinal chemistry .

properties

IUPAC Name

methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(6(10)11-2)3-5(9)7-8/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAQFZAPKKWPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307924
Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

CAS RN

52867-42-2
Record name Methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 196605
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Record name 52867-42-2
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Record name Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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